molecular formula C22H26N2O7S B11166212 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine

Cat. No.: B11166212
M. Wt: 462.5 g/mol
InChI Key: KBHULYYOJJWRFD-KRWDZBQOSA-N
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Description

4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring, a butanoic acid moiety, and several functional groups such as methylsulfanyl and oxo groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID can be achieved through multi-step organic synthesis. One common method involves the oxidation of 2-methylbutanal, which is formed from the reaction of ethylene with an aldehyde or ketone . The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chromen ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Halogenated or nitrated chromen derivatives.

Scientific Research Applications

4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and leading to its observed biological effects.

Comparison with Similar Compounds

4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID can be compared with similar compounds such as:

The uniqueness of 4-(METHYLSULFANYL)-2-{3-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDO]PROPANAMIDO}BUTANOIC ACID lies in its complex structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C22H26N2O7S

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[3-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoylamino]butanoic acid

InChI

InChI=1S/C22H26N2O7S/c1-32-10-8-17(21(27)28)24-19(25)7-9-23-20(26)12-30-13-5-6-15-14-3-2-4-16(14)22(29)31-18(15)11-13/h5-6,11,17H,2-4,7-10,12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/t17-/m0/s1

InChI Key

KBHULYYOJJWRFD-KRWDZBQOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCNC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCNC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

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